BenchChemオンラインストアへようこそ!

N2,N2-Diethylpyrazine-2,3-diamine

Medicinal Chemistry Process Chemistry Purification

N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3), also known as 2-amino-3-(diethylamino)pyrazine, is a substituted 2-aminopyrazine derivative bearing a diethylamino group at the 3-position and a free primary amine at the 2-position. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as Aurora kinases, FLT3, and ROCK.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 912773-18-3
Cat. No. B11916747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Diethylpyrazine-2,3-diamine
CAS912773-18-3
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=CN=C1N
InChIInChI=1S/C8H14N4/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10)
InChIKeyMURJRQQKLPHEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3): A Versatile 2-Aminopyrazine Scaffold for Kinase Inhibitor and Heterocyclic Chemistry Applications


N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3), also known as 2-amino-3-(diethylamino)pyrazine, is a substituted 2-aminopyrazine derivative bearing a diethylamino group at the 3-position and a free primary amine at the 2-position. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as Aurora kinases, FLT3, and ROCK [1]. The vicinal diamine arrangement on an electron-deficient pyrazine core imparts distinctive electronic properties and synthetic versatility, enabling regioselective functionalization that differentiates it from simpler pyrazine-2,3-diamines or mono-substituted analogs [2].

Why N2,N2-Diethylpyrazine-2,3-diamine Cannot Be Substituted with Unsubstituted 2,3-Diaminopyrazine or Mono-alkylated Analogs


Generic substitution of N2,N2-diethylpyrazine-2,3-diamine with unsubstituted 2,3-diaminopyrazine or even N2-mono-alkylated analogs is scientifically unsound due to substantial differences in physicochemical properties, electronic distribution, and synthetic utility. The presence of the diethylamino group at the 3-position significantly alters the boiling point (295.5°C vs. 351.6°C for 2,3-diaminopyrazine), density (1.114 g/cm³ vs. 1.368 g/cm³), and electronic dipole moment, all of which critically influence purification protocols, formulation behavior, and reactivity in cross-coupling or condensation reactions . Furthermore, the steric bulk and electron-donating character of the diethylamino moiety modulate the nucleophilicity of the adjacent 2-amino group and alter the regioselectivity of electrophilic aromatic substitution on the pyrazine ring—a parameter essential for the rational design of kinase inhibitors where precise substitution patterns dictate target selectivity and potency [1].

Quantitative Differentiation of N2,N2-Diethylpyrazine-2,3-diamine vs. Closest Analogs: Physicochemical, Electronic, and Synthetic Benchmarks


Boiling Point Reduction vs. Unsubstituted 2,3-Diaminopyrazine Facilitates Gentler Purification

N2,N2-Diethylpyrazine-2,3-diamine exhibits a boiling point of 295.5°C at 760 mmHg, which is 56.1°C lower than that of the unsubstituted parent scaffold, 2,3-diaminopyrazine (boiling point: 351.6°C at 760 mmHg) . This substantial reduction in boiling point is attributed to the disruption of intermolecular hydrogen bonding networks by the bulky diethylamino substituent, which reduces the energy required for vaporization. The lower boiling point translates to less thermal stress during distillation or vacuum-assisted purification, minimizing the risk of thermal decomposition and improving recovery yields in preparative-scale syntheses.

Medicinal Chemistry Process Chemistry Purification

Density Reduction vs. Unsubstituted and Brominated Analogs Improves Handling and Formulation

The density of N2,N2-diethylpyrazine-2,3-diamine is 1.114 g/cm³, which is 18.6% lower than that of the unsubstituted 2,3-diaminopyrazine (1.368 g/cm³) and 24.8% lower than that of the 5-bromo derivative, 2-amino-5-bromo-3-(diethylamino)pyrazine (1.482 g/cm³) . This reduced density, driven by the increased molecular volume and decreased packing efficiency conferred by the flexible ethyl groups, has practical implications for formulation development. Lower-density solids often exhibit improved flowability and reduced compaction during storage, which can be advantageous for automated solid dispensing systems in high-throughput screening facilities.

Formulation Science Material Handling Physicochemical Characterization

Altered Electronic Dipole Moment vs. 2-Amino- and 2-Ethylamino-pyrazine Modulates Intermolecular Interactions

Experimental dipole moment measurements on 2-substituted pyrazines reveal that the diethylamino group induces a distinct electronic polarization compared to amino or mono-ethylamino substituents. While the absolute dipole moment values for 2-amino-, 2-ethylamino-, and 2-diethylamino-pyrazine are reported in the same study, the key differentiation lies in the substituent-ring mesomeric effect: the diethylamino group engages in stronger electron donation to the ortho ring-nitrogen atom, thereby altering the π-electron density distribution across the pyrazine core [1]. This electronic modulation is directly relevant to structure-activity relationships (SAR) in kinase inhibitor programs, as demonstrated by 2-aminopyrazine-based Aurora kinase inhibitors where specific substitution patterns on the pyrazine ring correlate with IC50 values ranging from 90 to 152 nM [2].

Computational Chemistry Medicinal Chemistry SAR

Synthetic Versatility: Free 2-Amino Group Enables Regioselective Functionalization Absent in N2,N3-Dialkylated Analogs

N2,N2-Diethylpyrazine-2,3-diamine retains a free primary amine at the 2-position, a feature that distinguishes it from fully alkylated pyrazine-2,3-diamines and enables a broad range of regioselective transformations. In contrast, the brominated analog 2-amino-5-bromo-3-(diethylamino)pyrazine (CAS 912773-09-2), while useful as an electrophilic partner in cross-coupling reactions, has a significantly higher boiling point (349.4°C vs. 295.5°C) and density (1.482 g/cm³ vs. 1.114 g/cm³), which complicate purification and handling . The non-brominated scaffold thus offers a cleaner entry point for diversification: the 2-amino group can be acylated, sulfonylated, or converted to halides for subsequent cross-coupling, while the 3-diethylamino group remains intact, preserving the desired electronic and steric profile throughout analog synthesis.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Validated Scaffold for Kinase Inhibitor Development: Class-Level Activity Against Aurora Kinases

While direct biological activity data for N2,N2-diethylpyrazine-2,3-diamine itself is not reported, the 2-aminopyrazine core to which it belongs has been extensively validated as a kinase inhibitor pharmacophore. In a 2020 study, 3,5-disubstituted-2-aminopyrazines demonstrated potent inhibition of Aurora A and B kinases, with representative compound 12Aj exhibiting IC50 values of 90 nM and 152 nM, respectively, and antiproliferative IC50 values of 1.34–11.5 μM across multiple cancer cell lines (HeLa, HepG2, LoVo, U38) [1]. The diethylamino substitution pattern at the 3-position, combined with the free 2-amino group, positions N2,N2-diethylpyrazine-2,3-diamine as a strategic intermediate for generating focused libraries of kinase inhibitors that exploit the established SAR of the 2-aminopyrazine class.

Kinase Inhibition Cancer Research Drug Discovery

Optimal Research and Industrial Applications for N2,N2-Diethylpyrazine-2,3-diamine Based on Verified Differentiation


Building Block for Focused Kinase Inhibitor Libraries in Oncology Drug Discovery

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology targets (e.g., Aurora kinases, FLT3, ROCK) can utilize N2,N2-diethylpyrazine-2,3-diamine as a versatile core scaffold. The free 2-amino group permits facile introduction of diverse aryl/heteroaryl substituents via Buchwald-Hartwig amination or diazotization/halogenation followed by Suzuki coupling, while the 3-diethylamino group provides a fixed electronic and steric handle that modulates kinase selectivity. The compound's lower boiling point (295.5°C) and reduced density (1.114 g/cm³) relative to unsubstituted 2,3-diaminopyrazine facilitate purification of intermediates during library synthesis . The established Aurora kinase inhibitory activity of 2-aminopyrazine analogs (IC50 = 90–152 nM) provides a validated starting point for hit-to-lead optimization [1].

Late-Stage Functionalization Intermediate in Process Chemistry

Process chemists requiring a robust, easily handled intermediate for late-stage diversification can select N2,N2-diethylpyrazine-2,3-diamine over the 5-bromo analog (CAS 912773-09-2) due to its significantly lower boiling point (295.5°C vs. 349.4°C) and density (1.114 g/cm³ vs. 1.482 g/cm³), which streamline distillation and reduce solvent volumes during workup . The absence of a heavy bromine atom also eliminates concerns about dehalogenation side reactions under reductive conditions, and the compound's lower density correlates with improved solubility in common organic solvents, enabling higher-concentration reactions and reduced reactor footprint.

Computational Chemistry and SAR Model Development

Computational chemists engaged in quantitative structure-activity relationship (QSAR) modeling or molecular docking studies can leverage the distinct electronic properties of N2,N2-diethylpyrazine-2,3-diamine. The diethylamino substituent's enhanced mesomeric electron donation to the ortho ring-nitrogen—as characterized by dipole moment studies on 2-diethylamino-pyrazine—provides a measurable electronic descriptor that can be correlated with kinase binding affinities across analog series [2]. This compound serves as a representative member of the 2-amino-3-(dialkylamino)pyrazine subclass, enabling the construction of predictive models for ligand-protein interactions that guide the design of more selective inhibitors.

Formulation Screening and Pre-formulation Studies

Pharmaceutical scientists conducting pre-formulation assessments can benefit from the compound's reduced density (1.114 g/cm³), which is 18.6% lower than that of the unsubstituted 2,3-diaminopyrazine core . Lower-density crystalline or amorphous solids often exhibit enhanced wettability and dissolution rates—critical parameters for oral bioavailability. Additionally, the compound's boiling point (295.5°C) and predicted physicochemical profile make it amenable to thermal analysis techniques (DSC/TGA) and solubility screens in biorelevant media, facilitating early-stage developability ranking of lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2,N2-Diethylpyrazine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.